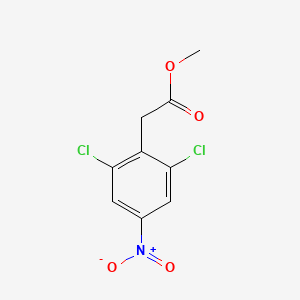

2-(2,6-ジクロロ-4-ニトロフェニル)酢酸メチル

概要

説明

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of phenyl acetate, characterized by the presence of two chlorine atoms and a nitro group on the benzene ring

科学的研究の応用

Medicinal Chemistry

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate has been studied for its potential as a pharmaceutical agent due to its biological activity:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have shown effectiveness against various pathogens. For instance:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

- Anticancer Effects : It has demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.3 |

| HT-29 (colon cancer) | 7.8 |

Agrochemicals

The compound's unique structural features make it suitable for developing pesticides and herbicides. Its chlorinated and nitro-substituted structure enhances its reactivity and efficacy against agricultural pests.

Chemical Reactions

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate serves as an intermediate in various organic syntheses, facilitating the formation of more complex molecules through chemical transformations such as:

- Reduction Reactions : The nitro group can be reduced to an amino group.

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of methyl 2-(2,6-dichloro-4-nitrophenyl)acetate against clinical isolates of bacteria, demonstrating significant inhibition and supporting its potential as an antimicrobial agent.

- Cytotoxicity Evaluation : Research reported in Cancer Letters highlighted the cytotoxic effects on various cancer cell lines, reinforcing its potential for further development in cancer therapy.

- Inflammation Model Study : In vivo studies indicated that this compound could reduce inflammation markers in animal models, suggesting therapeutic applications for inflammatory diseases.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate typically involves the esterification of 2-(2,6-dichloro-4-nitrophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 60-70°C and maintained under these conditions until the reaction is complete.

化学反応の分析

Types of Reactions

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-(2,6-dichloro-4-aminophenyl)acetate.

Substitution: Products depend on the nucleophile used, such as Methyl 2-(2,6-diamino-4-nitrophenyl)acetate when using an amine.

作用機序

The mechanism of action of Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the biological system being studied.

類似化合物との比較

Similar Compounds

- Methyl 2-(4-chloro-2-nitrophenyl)acetate

- Methyl 2-chloro-2-(4-nitrophenyl)acetate

Comparison

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate is unique due to the presence of two chlorine atoms and a nitro group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substitution patterns.

生物活性

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate is an organic compound with significant biological activity, particularly in the fields of antimicrobial and insecticidal applications. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C₉H₇Cl₂N O₄

- Molecular Weight : 264.06 g/mol

- Structure : The compound features a nitrophenyl group at the 2-position of an acetate moiety, with chlorine substituents at the 2 and 6 positions of the aromatic ring.

Antimicrobial Properties

Research indicates that methyl 2-(2,6-dichloro-4-nitrophenyl)acetate exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 6.3 μM, indicating strong antibacterial potential .

The compound's effectiveness is attributed to its structural features, which enhance its interaction with bacterial cell membranes and enzymes.

Insecticidal Activity

The compound also demonstrates insecticidal properties , making it a candidate for agricultural applications. Its dual halogen substitution increases lipophilicity, which may improve its ability to penetrate insect cuticles and exert toxic effects.

While specific mechanisms of action for methyl 2-(2,6-dichloro-4-nitrophenyl)acetate are not fully elucidated, it is believed to interact with biological targets such as enzymes involved in cellular metabolism. Understanding these interactions is crucial for optimizing its efficacy and safety in therapeutic applications.

Synthesis Methods

The synthesis of methyl 2-(2,6-dichloro-4-nitrophenyl)acetate can be achieved through various chemical routes. Common methods include:

- Nucleophilic Substitution : Utilizing suitable nucleophiles to replace chlorine atoms.

- Esterification Reactions : Combining acetic acid derivatives with appropriate chlorinated phenols.

These methods allow for flexibility in synthesis depending on available reagents and desired purity.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of methyl 2-(2,6-dichloro-4-nitrophenyl)acetate, a comparison with structurally similar compounds can be informative:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-nitrophenylacetate | C₉H₉N O₄ | Lacks chlorine substituents |

| Ethyl 2-(4-chlorophenyl)acetate | C₉H₁₁Cl O₂ | Different halogen substitution |

| Methyl 3-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | Contains trifluoromethyl group |

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate's unique arrangement of chlorine and nitro groups significantly influences its biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of methyl 2-(2,6-dichloro-4-nitrophenyl)acetate in various fields:

- Pharmaceutical Research : Investigations into its use as a precursor for developing novel antimicrobial agents.

- Agricultural Applications : Evaluations of its effectiveness as an insecticide against specific pest species.

These findings underscore the compound's versatility and relevance in both industrial and research settings .

特性

IUPAC Name |

methyl 2-(2,6-dichloro-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-16-9(13)4-6-7(10)2-5(12(14)15)3-8(6)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXKZLNFKXTYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。